Allatostatin II
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Overview
Description
Allatostatin II is a decapeptide neuropeptide hormone found in insects and crustaceans. It plays a crucial role in inhibiting the synthesis of juvenile hormone, which is essential for the regulation of development, reproduction, and metabolism in these organisms . Allatostatins, including this compound, are also involved in reducing food intake, making them potential targets for insecticide research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allatostatin II can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical reaction conditions include the use of coupling reagents like HBTU or DIC, and deprotection steps using TFA .
Industrial Production Methods: The synthesized peptide is then lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Allatostatin II undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP.
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.
Major Products: The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted analogs with modified biological activity .
Scientific Research Applications
Allatostatin II has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Mechanism of Action
Allatostatin II exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on target cells. This binding inhibits the synthesis of juvenile hormone in the corpora allata, an endocrine gland in insects. The inhibition is mediated through the activation of intracellular signaling pathways involving second messengers like cAMP . Additionally, this compound modulates feeding behavior and metabolism by interacting with neuropeptide signaling systems .
Comparison with Similar Compounds
Allatostatin A: Inhibits juvenile hormone synthesis and regulates feeding behavior.
Allatostatin C: Also inhibits juvenile hormone synthesis but has distinct receptor interactions and physiological effects.
Uniqueness: Allatostatin II is unique in its specific sequence and receptor interactions, which confer distinct biological activities compared to other allatostatins .
Properties
Molecular Formula |
C49H74N14O13 |
---|---|
Molecular Weight |
1067.2 g/mol |
IUPAC Name |
3-[(2-aminoacetyl)amino]-4-[[2-[[1-[[1-[[1-[[1-[[1-[[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H74N14O13/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54) |
InChI Key |
WGQGYYOXEWOITJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN |
Origin of Product |
United States |
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